molecular formula C8H5Cl2N3 B13942150 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine CAS No. 89508-42-9

4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine

Cat. No.: B13942150
CAS No.: 89508-42-9
M. Wt: 214.05 g/mol
InChI Key: WNOHZDMRLOTPJS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with pyrrole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction Reactions: Pyrrolinones and pyrrolidines.

    Coupling Reactions:

Scientific Research Applications

4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

89508-42-9

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

4,6-dichloro-2-(1H-pyrrol-2-yl)pyrimidine

InChI

InChI=1S/C8H5Cl2N3/c9-6-4-7(10)13-8(12-6)5-2-1-3-11-5/h1-4,11H

InChI Key

WNOHZDMRLOTPJS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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